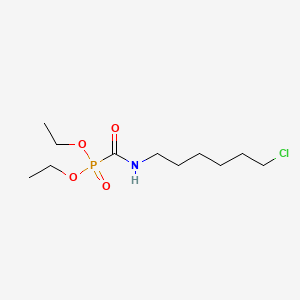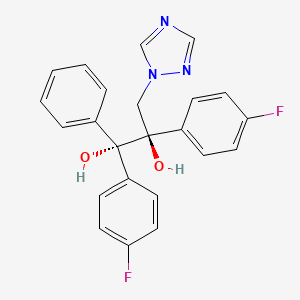
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antifungal agents. The presence of fluorophenyl and triazolyl groups in the molecule suggests potential biological activity and utility in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of fluorophenyl groups: This step may involve nucleophilic aromatic substitution reactions.
Formation of the propanediol backbone: This can be synthesized through aldol condensation followed by reduction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
化学反应分析
Types of Reactions
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Medicinal Chemistry: As a potential antifungal or antimicrobial agent.
Biological Studies: Investigating its effects on cellular pathways and molecular targets.
Industrial Applications: Potential use in the synthesis of advanced materials or as a chemical intermediate.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes, disrupting cellular processes and leading to antifungal or antimicrobial effects. The fluorophenyl groups may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: A triazole antifungal used to treat serious fungal infections.
Uniqueness
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- is unique due to its specific structural features, such as the combination of fluorophenyl and triazolyl groups, which may confer distinct biological activities and advantages over other similar compounds.
属性
CAS 编号 |
107680-01-3 |
|---|---|
分子式 |
C23H19F2N3O2 |
分子量 |
407.4 g/mol |
IUPAC 名称 |
(1S,2R)-1,2-bis(4-fluorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C23H19F2N3O2/c24-20-10-6-17(7-11-20)22(29,14-28-16-26-15-27-28)23(30,18-4-2-1-3-5-18)19-8-12-21(25)13-9-19/h1-13,15-16,29-30H,14H2/t22-,23-/m0/s1 |
InChI 键 |
OTPWVHQERYFQFE-GOTSBHOMSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@](C2=CC=C(C=C2)F)([C@](CN3C=NC=N3)(C4=CC=C(C=C4)F)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C(CN3C=NC=N3)(C4=CC=C(C=C4)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


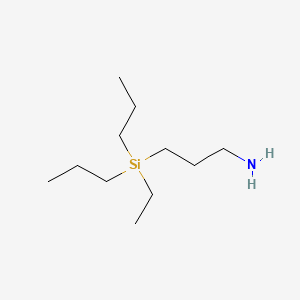
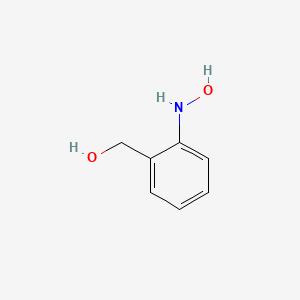
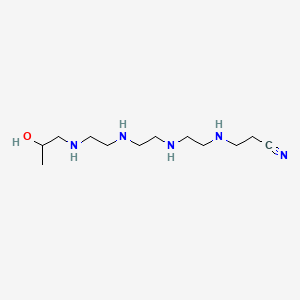
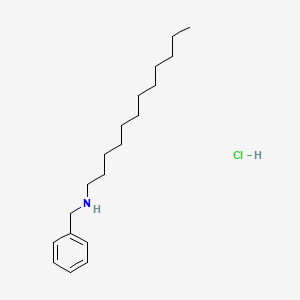

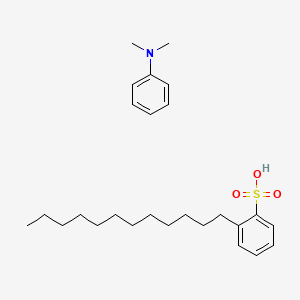
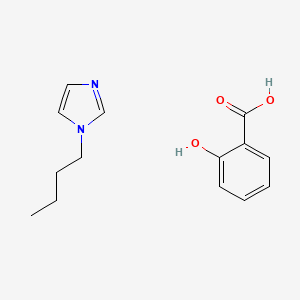

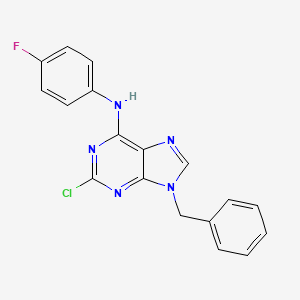

![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
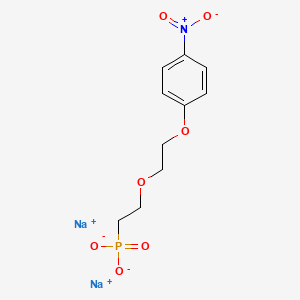
![1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide](/img/structure/B12672750.png)
